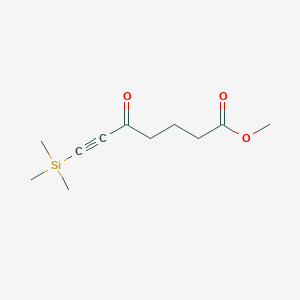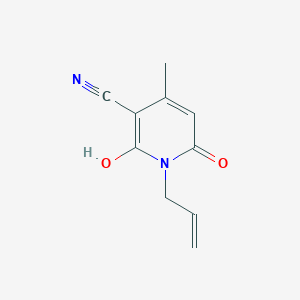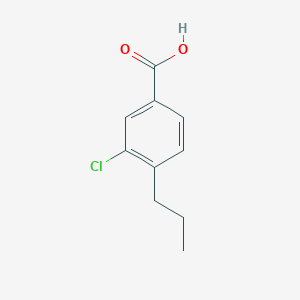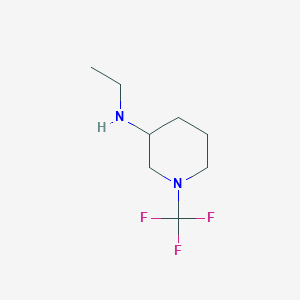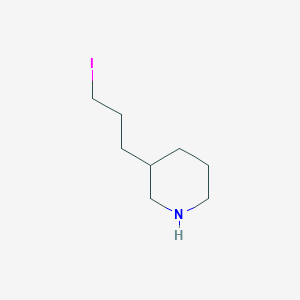![molecular formula C10H19NOS B13972537 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a complex organic compound featuring a spirocyclic structure with a mercaptomethyl and an ethanol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of strong bases or acids, temperature control, and inert atmosphere, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors, which provide better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The ethanol group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the ethanol group can produce various ethers or esters .
Applications De Recherche Scientifique
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism by which 2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar spirocyclic core but lacks the mercaptomethyl and ethanol groups.
Spirocyclic Oxindoles: Feature a spirocyclic structure but with different functional groups and applications
Uniqueness
2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its combination of a spirocyclic core with mercaptomethyl and ethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H19NOS |
|---|---|
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
2-[2-(sulfanylmethyl)-6-azaspiro[3.4]octan-6-yl]ethanol |
InChI |
InChI=1S/C10H19NOS/c12-4-3-11-2-1-10(8-11)5-9(6-10)7-13/h9,12-13H,1-8H2 |
Clé InChI |
UTPRENNIHMNRMR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)CS)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


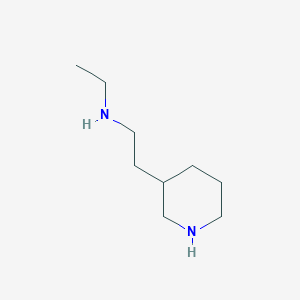
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)

